molecular formula C24H17ClO3 B285896 1-[5-(2-Chlorophenyl)-2-furyl]-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one

1-[5-(2-Chlorophenyl)-2-furyl]-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one

Cat. No. B285896
M. Wt: 388.8 g/mol
InChI Key: MMYYYYWSJCEAQM-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(2-Chlorophenyl)-2-furyl]-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one, commonly known as EF24, is a synthetic compound that has gained attention in the field of cancer research due to its potential anticancer properties. EF24 is a curcumin analog, a compound derived from the spice turmeric, which has been used for centuries in traditional medicine.

Mechanism of Action

EF24 has been shown to inhibit the NF-κB signaling pathway, a pathway that is involved in cancer cell survival, proliferation, and metastasis. EF24 also activates the Nrf2 pathway, a pathway that is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
EF24 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cancer cell migration and invasion, which are important steps in cancer metastasis. In addition, EF24 has been shown to reduce inflammation and oxidative stress, which are known to contribute to cancer development and progression.

Advantages and Limitations for Lab Experiments

One advantage of EF24 is that it has been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer therapy. However, one limitation is that EF24 is relatively unstable and has a short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several potential future directions for the research on EF24. One direction is to optimize the synthesis method to improve the stability and bioavailability of EF24. Another direction is to investigate the potential of EF24 in combination with other anticancer agents, such as chemotherapy and radiation therapy. Additionally, further studies are needed to investigate the potential of EF24 in different types of cancer and to elucidate its mechanism of action in more detail.

Synthesis Methods

EF24 can be synthesized through a multi-step process, starting with the reaction of 2-chlorobenzaldehyde with furfural to form 2-chloro-5-(2-furyl)benzaldehyde. This intermediate is then reacted with 4-methylphenylboronic acid in the presence of a palladium catalyst to form 1-(5-(2-chlorophenyl)-2-furyl)-3-(5-(4-methylphenyl)-2-furyl)prop-2-en-1-one, which is then converted to EF24 through a series of reactions.

Scientific Research Applications

EF24 has been shown to have potential anticancer properties in various preclinical studies. It has been found to induce cell death in cancer cells, inhibit cancer cell growth and proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. EF24 has also been shown to have anti-inflammatory and antioxidant properties.

properties

Molecular Formula

C24H17ClO3

Molecular Weight

388.8 g/mol

IUPAC Name

(E)-1-[5-(2-chlorophenyl)furan-2-yl]-3-[5-(4-methylphenyl)furan-2-yl]prop-2-en-1-one

InChI

InChI=1S/C24H17ClO3/c1-16-6-8-17(9-7-16)22-13-11-18(27-22)10-12-21(26)24-15-14-23(28-24)19-4-2-3-5-20(19)25/h2-15H,1H3/b12-10+

InChI Key

MMYYYYWSJCEAQM-ZRDIBKRKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=C(O3)C4=CC=CC=C4Cl

SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=C(O3)C4=CC=CC=C4Cl

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=C(O3)C4=CC=CC=C4Cl

Origin of Product

United States

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